6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
6,6-Difluoro-2-azabicyclo[221]heptan-3-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a difluorinated ketone, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological systems.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The fluorine atoms play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The nitrogen atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s overall behavior .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptane: Lacks the fluorine atoms present in 6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one.
6,6-Dimethyl-2-azabicyclo[2.2.1]heptan-3-one: Contains methyl groups instead of fluorine atoms.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which significantly influence its chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H7F2NO |
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Molecular Weight |
147.12 g/mol |
IUPAC Name |
6,6-difluoro-2-azabicyclo[2.2.1]heptan-3-one |
InChI |
InChI=1S/C6H7F2NO/c7-6(8)2-3-1-4(6)9-5(3)10/h3-4H,1-2H2,(H,9,10) |
InChI Key |
SLZZVCBTGYVHDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1NC2=O)(F)F |
Origin of Product |
United States |
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